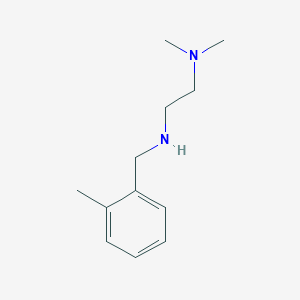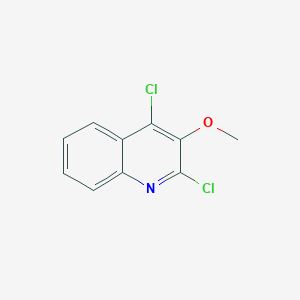![molecular formula C16H10S2 B183720 3,3'-Bibenzo[b]thiophene CAS No. 40306-93-2](/img/structure/B183720.png)
3,3'-Bibenzo[b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-Bibenzo[b]thiophene, also known as BBT, is a heterocyclic compound that consists of two benzene rings fused to a thiophene ring. It has been widely used in the field of organic electronics due to its excellent optoelectronic properties, such as high charge mobility, good thermal stability, and strong fluorescence.
Mecanismo De Acción
The mechanism of action of 3,3'-Bibenzo[b]thiophene is still not fully understood. However, it has been suggested that its optoelectronic properties play a crucial role in its biological activity. For example, its strong fluorescence can be utilized for the detection of biomolecules, while its ability to induce apoptosis in cancer cells may be related to its interaction with cellular membranes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3,3'-Bibenzo[b]thiophene has both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and act as an antioxidant. In addition, it has been found to have a low toxicity profile, making it a promising candidate for various biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3,3'-Bibenzo[b]thiophene is its excellent optoelectronic properties, which make it a useful material for various organic electronic devices. In addition, its low toxicity profile and ability to induce apoptosis in cancer cells make it a promising candidate for cancer therapy. However, one of the limitations of 3,3'-Bibenzo[b]thiophene is its poor solubility in common organic solvents, which can make it difficult to handle in lab experiments.
Direcciones Futuras
There are many potential future directions for the research on 3,3'-Bibenzo[b]thiophene. One possible direction is the development of new synthesis methods that can improve its solubility and yield. Another direction is the exploration of its potential applications in the field of cancer therapy, such as the development of drug delivery systems that can target cancer cells specifically. Moreover, its potential applications in the field of organic electronics, such as the development of more efficient OLEDs and OPVs, are also worth exploring.
Métodos De Síntesis
The synthesis of 3,3'-Bibenzo[b]thiophene can be achieved by various methods, such as Suzuki coupling, Stille coupling, and Sonogashira coupling. Among them, Suzuki coupling is the most commonly used method. In this method, 3,3'-dibromo-biphenyl and thiophene are reacted with a palladium catalyst and a base to form 3,3'-Bibenzo[b]thiophene.
Aplicaciones Científicas De Investigación
3,3'-Bibenzo[b]thiophene has been widely used in the field of organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). It has also been used as a fluorescent probe for the detection of metal ions and biomolecules. Moreover, recent studies have shown that 3,3'-Bibenzo[b]thiophene has potential applications in the field of cancer therapy due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
40306-93-2 |
|---|---|
Nombre del producto |
3,3'-Bibenzo[b]thiophene |
Fórmula molecular |
C16H10S2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
3-(1-benzothiophen-3-yl)-1-benzothiophene |
InChI |
InChI=1S/C16H10S2/c1-3-7-15-11(5-1)13(9-17-15)14-10-18-16-8-4-2-6-12(14)16/h1-10H |
Clave InChI |
LVQWXEXMVVHYKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CSC4=CC=CC=C43 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CS2)C3=CSC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine](/img/structure/B183638.png)
![2-[(3-Thienylmethyl)amino]-1-butanol](/img/structure/B183642.png)
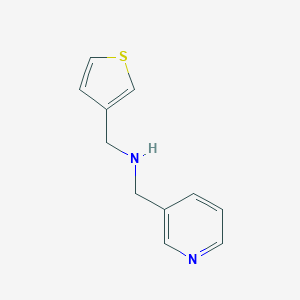
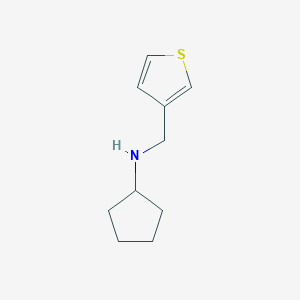
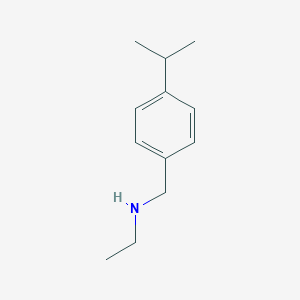
![2-[(2-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183650.png)
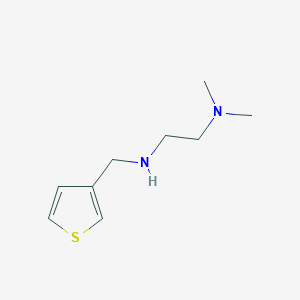
![2-[(3-methylthiophen-2-yl)methylamino]benzoic Acid](/img/structure/B183652.png)
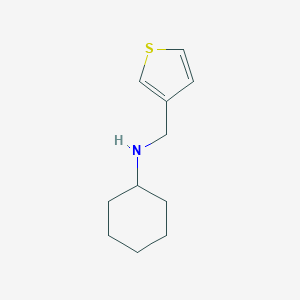
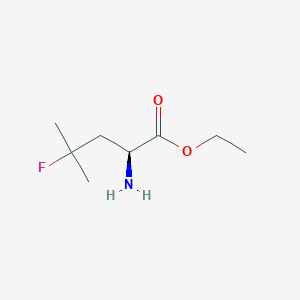
![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)
